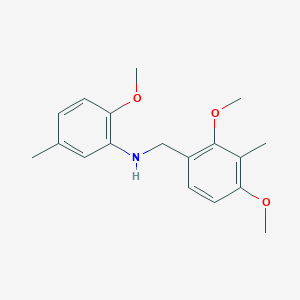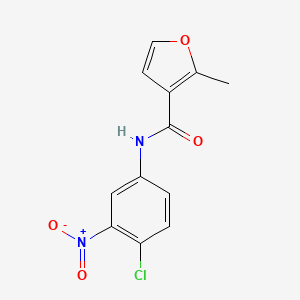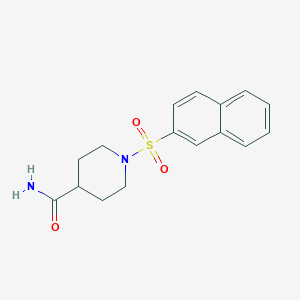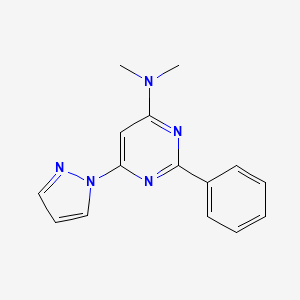![molecular formula C13H17NO4 B5804940 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. MDMA is a derivative of methamphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA) due to its high potential for abuse. However, recent scientific research has suggested that MDMA may have therapeutic benefits for the treatment of various mental health disorders.
Wirkmechanismus
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotion, and social behavior. This compound also activates the release of oxytocin, which is a hormone that is involved in social bonding and trust.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological effects, including increased heart rate, blood pressure, and body temperature. Additionally, this compound can cause dehydration and electrolyte imbalances, which can be dangerous in certain individuals. Long-term use of this compound has been associated with neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been used in laboratory experiments to study its effects on brain function and behavior. One advantage of using this compound in laboratory experiments is that it produces consistent effects on neurotransmitter systems, which can be useful for studying the mechanisms underlying mental health disorders. One limitation of using this compound in laboratory experiments is that it is a controlled substance, which can make it difficult to obtain and use in research studies.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine. One area of interest is the potential use of this compound in the treatment of other mental health disorders, such as addiction and eating disorders. Additionally, there is a need for further research on the long-term effects of this compound use, as well as the potential for this compound to be used in combination with other therapies to enhance treatment outcomes. Finally, there is a need for additional research on the optimal dosing and administration of this compound for therapeutic purposes.
Synthesemethoden
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine can be synthesized through a multi-step process that involves the reduction of safrole to isosafrole, followed by the oxidation of isosafrole to MDP2P, and finally, the reductive amination of MDP2P with methylamine to form this compound. The synthesis of this compound is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has been shown to increase feelings of empathy and trust, which may be beneficial for individuals with PTSD who have difficulty forming and maintaining relationships. Additionally, this compound has been studied for its potential use in couples therapy, as it may help to improve communication and intimacy.
Eigenschaften
IUPAC Name |
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-15-11-6-10(7-12-13(11)18-9-17-12)8-14-2-4-16-5-3-14/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUIYWDSCJXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate](/img/structure/B5804857.png)
![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)


![7,7-dimethyl-2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5804881.png)
![2-[3-phenyl-5-(3-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5804908.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)
![2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5804922.png)

![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)
